2-Methyl-2-hexenoic acid

Description

Properties

IUPAC Name |

(E)-2-methylhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOVMBAFZSPEQU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067422 | |

| Record name | 2-Hexenoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28897-58-7, 97961-66-5 | |

| Record name | 2-Hexenoic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028897587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhex-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-2-hexenoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZM6AC2ZNF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-2-hexenoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Synthetic Challenge and Utility of an α,β-Unsaturated Carboxylic Acid

2-Methyl-2-hexenoic acid is a branched, short-chain unsaturated fatty acid. While structurally unassuming, it holds significance as a fragrance component, often contributing cheesy, fruity, or sour notes.[1][2] Its isomers, such as (2E)-3-Methyl-2-hexenoic acid, are known components of human axillary secretions and have been studied in the context of body odor.[3][4][][6][7] The synthesis of such α,β-unsaturated carboxylic acids is a fundamental exercise in organic chemistry, offering multiple strategic pathways. The choice of route is dictated by factors including desired stereoselectivity, availability of starting materials, scalability, and tolerance of functional groups in more complex applications.

This guide provides an in-depth technical exploration of the primary methodologies for synthesizing this compound. It moves beyond simple procedural lists to dissect the underlying chemical logic, offering insights into why specific reagents and conditions are chosen, thereby equipping the practicing scientist with a robust framework for experimental design and execution.

Physicochemical Profile and Spectroscopic Benchmarks

Accurate characterization is the cornerstone of synthetic chemistry. The identity and purity of synthesized this compound must be confirmed by comparing its physical and spectral data against established values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [8] |

| Molecular Weight | 128.17 g/mol | [8] |

| CAS Number | 28897-58-7 | [8] |

| IUPAC Name | (2E)-2-methylhex-2-enoic acid | [8] |

| Appearance | Liquid | |

| Boiling Point | Not specified, but related isomers boil >225 °C | [] |

| Flash Point | 86 °C (186.8 °F) | |

| Density | ~0.96 g/cm³ @ 25 °C | [2] |

Spectroscopic Characterization:

-

¹³C NMR: Expected signals will include peaks for the carboxylic acid carbon (~170-180 ppm), olefinic carbons (~125-145 ppm), and aliphatic carbons.

-

¹H NMR: Key signals will be the vinyl proton, the allylic protons of the propyl chain, and the methyl group on the double bond.

-

IR Spectroscopy: Characteristic absorptions include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1710 cm⁻¹), and a C=C stretch (~1640-1650 cm⁻¹).[8]

-

Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) is expected at m/z 128.[8][9]

Overview of Primary Synthetic Strategies

The construction of the this compound backbone can be approached from several distinct retrosynthetic disconnections. The most prevalent and practical strategies involve forming the C2-C3 double bond through classic olefination or condensation reactions.

Caption: Primary retrosynthetic pathways to this compound.

Detailed Synthetic Methodologies and Protocols

Method 1: Aldol Condensation of Propanal and Subsequent Oxidation

This route is often favored in industrial settings due to the low cost of the starting material, propanal, and the potential for aqueous reaction conditions.[10] The strategy relies on the self-condensation of two propanal molecules to form the α,β-unsaturated aldehyde, 2-methyl-2-pentenal, which is then oxidized to the target carboxylic acid.

Causality and Expertise: The choice of a mild base for the aldol condensation is critical. A strong base would lead to near-complete enolate formation, shutting down the reaction as there would be no electrophilic aldehyde partner left.[11][12] Using catalytic NaOH or KOH in water allows for an equilibrium concentration of the enolate, which can then react with the abundant neutral aldehyde. For the subsequent oxidation, traditional oxidants like chromic acid are effective but environmentally hazardous. Modern protocols favor reagents like sodium chlorite (NaClO₂) buffered with a mild acid source or hydrogen peroxide, which offer a greener and more selective oxidation of the aldehyde without affecting the double bond.[10][13]

Caption: Aldol condensation-oxidation pathway.

Experimental Protocol: Aldol Condensation and Oxidation

-

Aldol Condensation:

-

To a stirred solution of 2% aqueous sodium hydroxide (e.g., 0.09 molar equivalents relative to propanal), slowly add propanal (2.0 equivalents) at a temperature maintained between 30-40°C.

-

Stir the mixture vigorously for 45-60 minutes. The reaction is exothermic and may require cooling.

-

Upon completion (monitored by GC or TLC), allow the layers to separate. The upper organic layer is the crude 2-methyl-2-pentenal. This intermediate can be used directly in the next step.[13]

-

-

Oxidation:

-

Prepare a solution of sodium chlorite (NaClO₂, 1.2-1.6 molar equivalents) and a phosphate buffer (e.g., NaH₂PO₄) in water.

-

Slowly add the crude 2-methyl-2-pentenal to the oxidant solution at room temperature. An optional phase-transfer catalyst can be used if solubility is an issue.

-

In some protocols, a small amount of dilute hydrogen peroxide (1.0 molar equivalent) is added to scavenge hypochlorite byproducts.[13]

-

Stir the reaction for 6-24 hours until the aldehyde is consumed.

-

Acidify the reaction mixture with HCl to a pH of ~2-3.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Method 2: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a powerful and highly reliable method for forming alkenes, particularly α,β-unsaturated esters, with a strong preference for the (E)-isomer.[14][15][16] This makes it an excellent choice for controlling the stereochemistry of the final product. The reaction involves a phosphonate-stabilized carbanion reacting with a ketone, in this case, 2-pentanone.

Causality and Expertise: The HWE reaction is generally preferred over the classic Wittig reaction for synthesizing α,β-unsaturated esters for two key reasons. First, the phosphonate carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, reducing side reactions.[14] Second, the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup, simplifying purification.[14][17] The choice of base is crucial; sodium hydride (NaH) is commonly used to irreversibly deprotonate the phosphonate, driving the reaction forward. The final step is a simple ester hydrolysis (saponification) to yield the carboxylic acid.

References

- 1. 2-methyl hexanoic acid, 4536-23-6 [thegoodscentscompany.com]

- 2. This compound, 28897-58-7 [thegoodscentscompany.com]

- 3. (2E)-3-Methyl-2-hexenoic acid | 27960-21-0 | FM157047 [biosynth.com]

- 4. isom.ca [isom.ca]

- 6. researchgate.net [researchgate.net]

- 7. trans-3-Methyl-2-hexenoic acid - Wikipedia [en.wikipedia.org]

- 8. 2-Hexenoic acid, 2-methyl- | C7H12O2 | CID 5282650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN102653510A - Production method of 2-methyl-2-pentenoic acid - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 15. Wittig-Horner Reaction [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

2-Methyl-2-hexenoic acid chemical properties and structure

An In-depth Technical Guide to 2-Methyl-2-hexenoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, an α,β-unsaturated carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the molecule's core chemical and physical properties, stereochemistry, spectroscopic profile, and characteristic reactivity. Furthermore, a detailed, field-proven protocol for its stereoselective synthesis via the Horner-Wadsworth-Emmons reaction is presented, along with a discussion of its known applications and critical safety considerations. The guide is structured to deliver not just data, but also the scientific rationale behind the compound's behavior and synthesis, empowering researchers to effectively utilize this versatile chemical building block.

Chemical Identity and Structure

This compound (CAS No: 28897-58-7) is a branched, medium-chain unsaturated fatty acid.[1][2][3] Its structure features a carboxylic acid moiety conjugated with a carbon-carbon double bond, a motif that defines its chemical reactivity.[4][5]

The IUPAC name for the most commonly referenced isomer is (2E)-2-methylhex-2-enoic acid, which specifies the stereochemistry at the double bond.[2][6] The (E)-configuration indicates that the highest priority groups on each olefinic carbon—the propyl group on C3 and the carboxylic acid on C2—are on opposite sides of the double bond.[6]

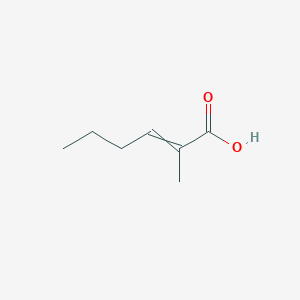

Molecular Diagram

The structure of (E)-2-Methyl-2-hexenoic acid is depicted below.

Caption: Chemical structure of (E)-2-Methyl-2-hexenoic acid.

Key Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (E)-2-methylhex-2-enoic acid | [2] |

| CAS Number | 28897-58-7 | [1][3][7] |

| Molecular Formula | C₇H₁₂O₂ | [1][6][8] |

| Molecular Weight | 128.17 g/mol | [1][2][6][8] |

| InChI Key | AKOVMBAFZSPEQU-AATRIKPKSA-N | [1][8] |

| Canonical SMILES | CCCC=C(C)C(=O)O | [1] |

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[1][6][8] Its physical properties are summarized in the table below. The presence of the polar carboxylic acid group allows for limited solubility in polar solvents, while the C7 hydrocarbon backbone confers solubility in organic solvents.[1]

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1][6][8] |

| Flash Point | 86 °C / 186.8 °F | [8] |

| Topological Polar Surface Area | 37.3 Ų | [1][2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the α,β-unsaturated carbonyl system. This conjugated system creates two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). This dual reactivity allows for two modes of nucleophilic attack: direct addition (1,2-addition) to the carbonyl group and conjugate addition (1,4-addition or Michael addition) to the β-carbon.[5][9]

-

Direct (1,2-) Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the hard electrophilic carbonyl carbon directly.[9]

-

Conjugate (1,4-) Addition: Softer nucleophiles, such as cuprates, enolates, and amines, preferentially attack the soft electrophilic β-carbon.[4][9] This vinylogous reactivity is a cornerstone of its utility in organic synthesis.[5]

The carboxylic acid group itself can undergo standard transformations, such as esterification, conversion to an acid chloride, or reduction, provided the reagents used are compatible with the alkene functionality.

Caption: Competing pathways for nucleophilic attack.

Proposed Stereoselective Synthesis

A robust and reliable method for synthesizing (E)-2-Methyl-2-hexenoic acid is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high (E)-selectivity when using stabilized ylides. The proposed synthesis involves the reaction of ethyl 2-(diethylphosphono)propanoate with butanal. The resulting α,β-unsaturated ester is then hydrolyzed to yield the target carboxylic acid.

Experimental Protocol

Step 1: Ylide Formation

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl 2-(diethylphosphono)propanoate (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

-

Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate ester to form the reactive phosphonate carbanion (ylide). THF is an ideal aprotic solvent for this reaction. Low temperature is maintained to control the exothermic reaction and prevent side reactions.

-

-

Stir the resulting solution at 0 °C for 30 minutes.

Step 2: Olefination

-

To the ylide solution at 0 °C, add butanal (1.05 equivalents) dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The nucleophilic ylide attacks the electrophilic carbonyl carbon of butanal. The subsequent elimination of the diethyl phosphate byproduct forms the C=C double bond. The thermodynamic stability of the (E)-isomer drives the high stereoselectivity of the HWE reaction.

-

Step 3: Workup and Purification of the Ester

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product, ethyl (E)-2-methyl-2-hexenoate, by flash column chromatography.

Step 4: Saponification (Hydrolysis)

-

Dissolve the purified ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Causality: NaOH mediates the saponification of the ester to its corresponding carboxylate salt.

-

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding cold 6M hydrochloric acid (HCl).

-

Extract the resulting white precipitate/oil with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield pure (E)-2-Methyl-2-hexenoic acid.

Synthesis Workflow

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Predicted Spectroscopic Profile

While a publicly available, verified spectrum for this compound is not readily found, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton NMR):

-

~10-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid group (broad singlet).

-

~6.8 ppm (triplet, 1H): The vinylic proton at C3, coupled to the C4 methylene protons.

-

~2.2 ppm (quartet, 2H): The allylic methylene protons at C4.

-

~1.8 ppm (singlet, 3H): The methyl group protons at C2.

-

~1.5 ppm (sextet, 2H): The methylene protons at C5.

-

~0.9 ppm (triplet, 3H): The terminal methyl group protons at C6.

-

-

¹³C NMR (Carbon NMR):

-

~172 ppm: Carbonyl carbon (C1).

-

~145 ppm: Olefinic carbon at C3.

-

~128 ppm: Olefinic carbon at C2.

-

~34 ppm: Methylene carbon at C4.

-

~22 ppm: Methylene carbon at C5.

-

~14 ppm: Methyl carbon at C6.

-

~12 ppm: Methyl carbon attached to C2.

-

-

IR (Infrared) Spectroscopy:

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1690 cm⁻¹ (strong): C=O stretch of the conjugated carboxylic acid.

-

~1640 cm⁻¹ (medium): C=C stretch of the alkene.

-

2850-3000 cm⁻¹: C-H stretches of the aliphatic groups.

-

Applications and Research Interest

This compound and its derivatives are primarily utilized as building blocks in the chemical industry, particularly for the synthesis of flavor and fragrance compounds.[6] Its methyl ester, for example, is a known flavoring agent.[10][11]

While direct applications in drug development are not widely documented, its α,β-unsaturated carboxylic acid motif is present in various biologically active molecules. This functional group can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in proteins. This property makes it a structure of interest for designing covalent inhibitors and probes in chemical biology.

Safety and Handling

This compound is classified as a corrosive substance and must be handled with appropriate care.[1]

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[2][7]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a corrosive-resistant container in a cool, dry, and well-ventilated area away from incompatible materials.[8]

-

Spills: Absorb spillage with an inert material to prevent material damage.

Conclusion

This compound is a valuable chemical intermediate with well-defined structural and reactive properties. Its α,β-unsaturated system provides a versatile handle for a variety of chemical transformations, most notably conjugate additions. The Horner-Wadsworth-Emmons reaction offers a reliable and stereoselective route for its synthesis. While its current applications are concentrated in the flavor and fragrance industry, its potential as a Michael acceptor warrants consideration in the design of new biologically active compounds. Strict adherence to safety protocols is essential when handling this corrosive material.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Hexenoic acid, 2-methyl- | C7H12O2 | CID 5282650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. 2-Methylhex-2-enoic acid | C7H12O2 | CID 120086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-メチル-2-ヘキセン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]

- 10. Methyl 2-hexenoate | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Hexenoic acid, methyl ester | SIELC Technologies [sielc.com]

Spectroscopic Profile of 2-Methyl-2-hexenoic Acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-2-hexenoic acid (C₇H₁₂O₂; Molecular Weight: 128.17 g/mol ), a branched, α,β-unsaturated carboxylic acid.[1][2] The structural characterization of such molecules is fundamental in fields ranging from synthetic chemistry to drug development, where a comprehensive understanding of a compound's identity and purity is paramount. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the elucidation of the structure of this compound. While complete experimental spectra for this specific compound are not universally available in public domains, this guide will leverage data from closely related analogs and foundational spectroscopic principles to present a robust and predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of individual atoms.

Predicted ¹H NMR Spectroscopy

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Standard acquisition parameters on a 300 or 400 MHz spectrometer are typically sufficient. This includes setting the appropriate spectral width, acquisition time, and number of scans.

-

Data Acquisition: Acquire the free induction decay (FID) signal. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to ensure accurate integration and peak picking. Tetramethylsilane (TMS) is typically used as an internal standard and is set to 0 ppm.

Predicted ¹H NMR Data and Interpretation

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. |

| ~6.8 | Triplet | 1H | =CH- (H3) | The vinylic proton at C3 is deshielded by the adjacent double bond and the electron-withdrawing carboxylic acid group. It is expected to be a triplet due to coupling with the two protons on C4. |

| ~2.2 | Quartet | 2H | -CH₂- (H4) | These methylene protons are allylic and are coupled to both the vinylic proton at C3 and the methyl protons at C5, leading to a more complex splitting pattern, likely a quartet. |

| ~1.8 | Singlet | 3H | =C-CH₃ (H7) | The methyl group attached to the double bond (C2) is a singlet as there are no adjacent protons to couple with. |

| ~1.5 | Sextet | 2H | -CH₂- (H5) | These methylene protons are coupled to the protons on C4 and C6, resulting in a complex multiplet, likely a sextet. |

| ~0.9 | Triplet | 3H | -CH₃ (H6) | The terminal methyl group will appear as a triplet due to coupling with the adjacent two protons on C5. |

dot graph "1H_NMR_Coupling" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; H3 [label="H3", pos="0,1!"]; H4 [label="H4", pos="1,1!"]; H5 [label="H5", pos="2,1!"]; H6 [label="H6", pos="3,1!"]; H7 [label="H7", pos="0,0!"]; COOH [label="COOH", pos="-1,1!"];

H3 -- H4 [label=" J ≈ 7 Hz"]; H4 -- H5 [label=" J ≈ 7 Hz"]; H5 -- H6 [label=" J ≈ 7 Hz"]; } ndot

Caption: Predicted ¹H-¹H spin-spin coupling in this compound.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol for acquiring a ¹³C NMR spectrum is similar to that of ¹H NMR, with a few key differences:

-

Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Time: Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~173 | C1 (-COOH) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this region. |

| ~140 | C3 (=CH-) | The vinylic carbon is deshielded due to the double bond. |

| ~128 | C2 (=C-) | The quaternary vinylic carbon is also deshielded. |

| ~34 | C4 (-CH₂-) | The allylic carbon appears in this region. |

| ~22 | C5 (-CH₂-) | An aliphatic methylene carbon. |

| ~14 | C6 (-CH₃) | A terminal aliphatic methyl carbon. |

| ~12 | C7 (=C-CH₃) | The methyl carbon attached to the double bond. |

The predicted chemical shifts are based on typical values for α,β-unsaturated carboxylic acids and related structures.[3][4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: A small drop of the neat liquid sample of this compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄) and placed in a solution cell.

-

Background Spectrum: A background spectrum of the empty spectrometer (or the solvent and salt plates) is recorded.

-

Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Key IR Absorptions and Interpretation

While a full experimental IR spectrum is not publicly available, the key characteristic peaks can be predicted based on the functional groups present in this compound. Data from the saturated analog, 2-methylhexanoic acid, can provide a useful comparison.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Interpretation |

| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong | The very broad and strong absorption in this region is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| ~2960, ~2870 | C-H stretch (aliphatic) | Medium-Strong | These peaks correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups of the hexyl chain. |

| ~1710 | C=O stretch (conjugated carboxylic acid) | Strong | The strong absorption is characteristic of the carbonyl group. Conjugation with the C=C double bond typically shifts this absorption to a slightly lower wavenumber compared to a saturated carboxylic acid. |

| ~1650 | C=C stretch | Medium | This peak is due to the stretching of the carbon-carbon double bond. |

| ~1420 | O-H bend (in-plane) | Medium | This absorption is associated with the in-plane bending of the O-H bond of the carboxylic acid. |

| ~1250 | C-O stretch | Strong | The strong C-O stretching vibration is also characteristic of carboxylic acids. |

dot graph "IR_Functional_Groups" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; "3300-2500 cm⁻¹" -> "O-H Stretch (Carboxylic Acid)"; "~1710 cm⁻¹" -> "C=O Stretch (Conjugated)"; "~1650 cm⁻¹" -> "C=C Stretch"; "~1250 cm⁻¹" -> "C-O Stretch"; } ndot

Caption: Key IR absorptions for this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mass Spectrum Data and Fragmentation Analysis

The PubChem entry for this compound indicates that the top three most abundant fragments in its GC-MS spectrum (NIST database) are observed at m/z = 41, 43, and 87.[2] The molecular ion peak (M⁺•) is expected at m/z = 128.

Proposed Fragmentation Pathway

-

m/z = 128 (Molecular Ion): This peak corresponds to the intact molecule with one electron removed.

-

m/z = 87: This significant fragment likely arises from the loss of the propyl radical (•CH₂CH₂CH₃, 41 Da) via cleavage of the C4-C5 bond (alpha-cleavage relative to the double bond).

-

m/z = 43: This common fragment in aliphatic chains corresponds to the propyl cation ([CH₃CH₂CH₂]⁺).

-

m/z = 41: This is likely the allyl cation ([CH₂=CH-CH₂]⁺), a very stable carbocation.

dot graph "Mass_Spec_Fragmentation" { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; "C₇H₁₂O₂⁺• (m/z 128)" -> "[C₄H₅O₂]⁺ (m/z 87)" [label="- •C₃H₇"]; "[C₄H₅O₂]⁺ (m/z 87)" -> "[C₃H₅]⁺ (m/z 41)" [label="- CO₂"]; "C₇H₁₂O₂⁺• (m/z 128)" -> "[C₃H₇]⁺ (m/z 43)" [label="- •C₄H₅O₂"]; } ndot

Caption: A plausible fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural elucidation of this compound. While a complete set of experimental data is not fully available in the public domain, the analysis of data from analogous compounds and the application of fundamental spectroscopic principles allow for a confident prediction of its spectral characteristics. The predicted data from ¹H and ¹³C NMR would confirm the carbon-hydrogen framework and the connectivity of the molecule. The characteristic absorptions in the IR spectrum would verify the presence of the carboxylic acid and the α,β-unsaturated system. Finally, the fragmentation pattern in the mass spectrum would corroborate the molecular weight and the key structural motifs. This multi-technique approach ensures the unambiguous characterization of this compound, a critical step in its application in research and development.

References

An In-Depth Technical Guide to (E)-2-Methyl-2-hexenoic Acid: From Synthesis to Therapeutic Potential

This guide provides a comprehensive technical overview of (E)-2-Methyl-2-hexenoic acid, a branched short-chain fatty acid with potential applications in research and drug development. We will delve into its chemical identity, synthesis, analytical characterization, and its putative biological role in the context of short-chain fatty acid signaling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this molecule.

Core Molecular Identity and Physicochemical Properties

(E)-2-Methyl-2-hexenoic acid is an unsaturated carboxylic acid. Its structure, featuring a methyl group at the alpha position and a double bond between the second and third carbons, confers specific chemical properties that distinguish it from its linear counterparts.

IUPAC Name: (2E)-2-Methylhex-2-enoic acid[1] CAS Number: 28897-58-7[1]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | Sigma-Aldrich |

| Specific Gravity | 0.957 - 0.967 @ 25°C | [3] |

| Refractive Index | 1.456 - 1.466 @ 20°C | [3] |

| Flash Point | 110°C (230°F) | [3] |

Strategic Synthesis of (E)-2-Methyl-2-hexenoic Acid

The synthesis of α,β-unsaturated carboxylic acids like (E)-2-Methyl-2-hexenoic acid can be approached through several classic organic reactions. The choice of method often depends on the desired scale, stereoselectivity, and available starting materials. Here, we present a robust and well-established protocol based on the Wittig reaction, which is renowned for its reliability in forming carbon-carbon double bonds.[4][5]

The overall synthetic strategy involves the reaction of a stabilized phosphorus ylide with a carbonyl compound, in this case, butanal.

References

Introduction to the Geometric Isomerism of 2-Methyl-2-hexenoic Acid

An In-depth Technical Guide to the Geometric Isomers of 2-Methyl-2-hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the geometric isomers of this compound, focusing on their structural characteristics, stereoselective synthesis, separation, and analytical characterization. The methodologies and principles discussed are grounded in established chemical literature to ensure scientific integrity and practical applicability for professionals in research and development.

This compound (C₇H₁₂O₂) is an α,β-unsaturated carboxylic acid.[1] The presence of a carbon-carbon double bond at the C2-C3 position gives rise to geometric isomerism. The substitution pattern around this double bond—specifically, the presence of four different groups when considering priority—necessitates the use of the Cahn-Ingold-Prelog (CIP) priority rules to unambiguously assign the configuration as either (E) or (Z).[2]

-

At the C2 position: The substituents are a carboxyl group (-COOH) and a methyl group (-CH₃). According to CIP rules, the oxygen atom in the carboxyl group has a higher atomic number than the carbon atom of the methyl group, giving -COOH higher priority.

-

At the C3 position: The substituents are a propyl group (-CH₂CH₂CH₃) and a hydrogen atom (-H). The carbon atom of the propyl group has a higher atomic number than hydrogen, giving the propyl group higher priority.

The (E) and (Z) designations are determined as follows:

-

(Z)-isomer: The two higher-priority groups (-COOH and -CH₂CH₂CH₃) are on the same side (German: zusammen) of the double bond.

-

(E)-isomer: The two higher-priority groups are on opposite sides (German: entgegen) of the double bond.[2]

Caption: Cahn-Ingold-Prelog priority assignments for (E) and (Z) isomers.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for both pure isomers are not widely published, a summary of known properties for the (E)-isomer and predicted characteristics for the (Z)-isomer is presented below. Spectroscopic differences are inferred from established principles of NMR and IR spectroscopy.

| Property | (E)-2-Methyl-2-hexenoic acid | (Z)-2-Methyl-2-hexenoic acid |

| Molecular Formula | C₇H₁₂O₂[1] | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol [1] | 128.17 g/mol |

| CAS Number | 28897-58-7[1] | Not uniquely assigned |

| ¹H NMR (Predicted) | Vinylic H (C3-H) chemical shift further downfield (~6.5-7.0 ppm) due to deshielding by the cis-carboxyl group. | Vinylic H (C3-H) chemical shift further upfield (~5.8-6.2 ppm) compared to the E-isomer. |

| ¹³C NMR (Predicted) | The C2-methyl carbon signal is expected to be further downfield compared to the Z-isomer due to steric compression (γ-gauche effect is absent). | The C2-methyl carbon signal is expected to be shielded (upfield shift) due to steric interaction with the cis-propyl group. |

| IR Spectroscopy | Strong C=O stretch (~1690-1710 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹), C=C stretch (~1640-1650 cm⁻¹).[3] | Similar characteristic peaks to the E-isomer, with minor shifts in C=C and C=O stretching frequencies possible due to stereochemistry. |

Stereoselective Synthesis Strategies

The synthesis of this compound typically yields a mixture of (E) and (Z) isomers, making stereoselective control a primary challenge.

General Synthesis via Aldol Condensation

A common route to α,β-unsaturated carbonyl compounds is the aldol condensation. A plausible pathway for this compound involves the crossed aldol condensation of butanal with propionaldehyde to form 2-methyl-2-hexenal, followed by oxidation. This approach, similar to the synthesis of 2-methyl-2-pentenoic acid, generally lacks high stereoselectivity, producing an E/Z mixture.[4]

Causality of Experimental Choices:

-

Base Catalyst (e.g., NaOH, LDA): The choice of base is critical for deprotonating the α-carbon of propionaldehyde to form the nucleophilic enolate. Strong, non-nucleophilic bases like LDA can provide more controlled enolate formation.

-

Reaction Temperature: Low temperatures (-78 °C) are essential when using strong bases like LDA to prevent side reactions and favor kinetic control, which can influence the stereochemical outcome of the initial aldol addition.

-

Oxidizing Agent (e.g., NaClO₂, Ag₂O): A mild oxidizing agent is required to convert the intermediate aldehyde (2-methyl-2-hexenal) to the carboxylic acid without affecting the carbon-carbon double bond.

Caption: General synthetic workflow via Aldol condensation.

Advanced Stereoselective Methods

Achieving high stereoselectivity requires more sophisticated strategies, often employed in pharmaceutical and fine chemical synthesis.

-

Asymmetric Synthesis: The use of chiral auxiliaries attached to one of the reactants can direct the stereochemical course of the reaction. After the key bond-forming step, the auxiliary is cleaved to yield the enantiomerically enriched product.[5]

-

Stereoselective α-Methylation: Another approach involves the α-methylation of a pre-existing carboxylic acid derivative. Generating a specific enolate geometry (E or Z) before reaction with a methylating agent (e.g., methyl iodide) can lead to the preferential formation of one geometric isomer.[6]

Isomer Separation and Purification

Since most synthetic routes yield an E/Z mixture, an efficient separation protocol is essential for obtaining the pure isomers.

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a highly effective method for separating geometric isomers based on subtle differences in their polarity and interaction with the stationary phase.

Step-by-Step Methodology:

-

Column Selection: A reversed-phase C18 column is a suitable starting point due to the moderate polarity of the molecule. For enhanced separation, columns with different selectivities (e.g., phenyl-hexyl) can be tested.

-

Mobile Phase Optimization: Begin with an isocratic mobile phase of acetonitrile and water with 0.1% formic acid. The formic acid ensures the carboxylic acid remains protonated, leading to better peak shape. A gradient elution may be necessary to resolve the isomers effectively.

-

Sample Preparation: Dissolve the crude E/Z mixture in the initial mobile phase at a high concentration (e.g., 10-50 mg/mL).

-

Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Monitor the elution profile using a UV detector (e.g., at 210 nm). Collect the fractions corresponding to each isomer as they elute.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of each separated isomer.

-

Solvent Removal: Remove the mobile phase from the collected fractions using rotary evaporation to yield the pure (E) and (Z) isomers.

Specialized Chromatographic Methods

A patented method for separating E/Z isomers of related alkene derivatives involves chromatography on an ion-exchange medium treated with silver (Ag⁺) or copper (Cu⁺) ions.[7] The π-electrons of the double bond interact differently with the metal ions depending on the geometry, allowing for effective separation.

Analytical Characterization Workflow

Unambiguous identification of the (E) and (Z) isomers requires a combination of chromatographic and spectroscopic techniques.

References

- 1. 2-Hexenoic acid, 2-methyl- | C7H12O2 | CID 5282650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ijirt.org [ijirt.org]

- 4. CN102653510A - Production method of 2-methyl-2-pentenoic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]

natural occurrence and biosynthesis of 2-Methyl-2-hexenoic acid

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 2-Methyl-2-hexenoic Acid and Its Isomers

Foreword: A Tale of Two Isomers

In the study of semiochemicals and natural products, structural nuance is paramount. A single shift in a methyl group or a double bond can radically alter a molecule's biological activity and natural distribution. This guide centers on this compound, a C7 branched-chain unsaturated fatty acid. However, a comprehensive exploration of this topic would be incomplete without an in-depth analysis of its naturally prominent isomer, 3-Methyl-2-hexenoic acid. While technical literature points to this compound as a synthetic compound, its 3-methyl isomer is a key player in human chemical communication.[1] This guide, therefore, navigates the distinct stories of these two molecules, providing a scientifically grounded overview of their presence—or absence—in nature and the biochemical principles that govern their formation.

Part 1: Natural Occurrence and Distribution

The natural world is replete with short- and medium-chain fatty acids, which serve diverse roles from energy storage to chemical signaling. However, the distribution of specific isomers like this compound is highly constrained and, in some cases, seemingly non-existent in natural systems.

The Scarcity of this compound in Nature

Despite the structural simplicity of this compound, extensive databases of volatile compounds in food and natural products report it as absent.[1][2] Its primary identity is that of a synthetic chemical used in the flavor and fragrance industry, where it is valued for its unique cheesy and fruity odor profile.[1] This apparent absence in nature is significant, suggesting that common biosynthetic pathways do not favor the specific combination of a methyl group and a double bond at the C2 position in a six-carbon chain.

The Prominence of 3-Methyl-2-hexenoic Acid: A Human Semiochemical

In stark contrast to its 2-methyl counterpart, (E)-3-Methyl-2-hexenoic acid is a well-documented and abundant component of human axillary (underarm) secretions.[3] It is one of the principal molecules responsible for the characteristic odor of human sweat.[4][5]

Crucially, this odorous molecule is not secreted in its final form. Freshly secreted apocrine sweat is sterile and odorless. The characteristic scent is the product of microbial biotransformation.[3][6] Odorless precursor molecules, contained within the aqueous fraction of apocrine secretions, are metabolized by specific commensal bacteria residing on the skin, particularly species from the genus Corynebacterium.[5][6] These microorganisms cleave the volatile fatty acid from its non-volatile conjugate, releasing it into the environment.

| Compound | Isomer | Natural Source | Organism(s) Involved | Biological Role |

| This compound | 2-methyl | Not reported in nature[1][2] | N/A | Synthetic fragrance/flavor[1] |

| 3-Methyl-2-hexenoic acid | 3-methyl | Human Axillary Sweat[3] | Corynebacterium spp. (biotransformation) | Human body odor; semiochemical[4][6] |

Part 2: Biosynthesis of Methyl-Branched Fatty Acids

The biosynthesis of this compound is not documented, consistent with its absence in nature. However, the formation of its isomer, 3-Methyl-2-hexenoic acid, can be logically inferred from the well-established principles of branched-chain fatty acid (BCFA) synthesis, a pathway particularly prevalent in bacteria.

Foundational Principles of BCFA Synthesis

Standard fatty acid synthesis (FAS) initiates with an acetyl-CoA primer and extends the chain using malonyl-CoA units. The synthesis of BCFAs diverges at the very first step by utilizing alternative primers.[7][8] These primers are short, branched-chain acyl-CoA molecules derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[7][8]

The generation of these primers is a two-step enzymatic process:

-

Transamination: A branched-chain amino acid aminotransferase removes the amino group from the BCAA, yielding a branched-chain α-keto acid.

-

Oxidative Decarboxylation: A branched-chain α-keto acid decarboxylase (BCKA) complex removes a carboxyl group, producing the final acyl-CoA primer.[8]

The specificity of the initial BCAA determines the type of BCFA produced:

-

Valine leads to iso-even-numbered fatty acids.

-

Leucine leads to iso-odd-numbered fatty acids.

Proposed Biosynthetic Pathway for (E)-3-Methyl-2-hexenoic Acid

The structure of 3-Methyl-2-hexenoic acid strongly suggests its origin from an isoleucine-derived primer. The following is a proposed biosynthetic pathway occurring within axillary microorganisms:

-

Primer Formation: The amino acid L-isoleucine is converted to 2-methylbutyryl-CoA. This serves as the starting unit for the fatty acid synthase machinery.[7][8][9]

-

Chain Elongation: The fatty acid synthase (FAS) complex catalyzes the condensation of 2-methylbutyryl-CoA with one molecule of malonyl-CoA. This adds two carbons to the chain, resulting in a 3-methyl-hexanoyl-ACP intermediate.

-

Desaturation: A specific desaturase enzyme introduces a trans-double bond between the C2 and C3 positions (the α and β carbons) of the saturated chain. This is the critical step that yields the final (E)-3-Methyl-2-hexenoic acid.

-

Release: A thioesterase cleaves the fatty acid from the acyl carrier protein (ACP), releasing the free acid.

This proposed pathway provides a biochemically plausible route to the specific isomer found in human sweat, grounded in the known mechanisms of bacterial fatty acid synthesis.

Caption: Proposed biosynthetic pathway for (E)-3-Methyl-2-hexenoic acid.

Part 3: Experimental Methodologies

Studying volatile fatty acids from complex biological matrices requires robust analytical techniques. The protocol below outlines a standard workflow for the extraction and identification of 3-Methyl-2-hexenoic acid from human axillary secretions, a method adaptable for other biological samples.

Protocol: Extraction and GC-MS Analysis of Volatile Fatty Acids from Axillary Secretions

Objective: To isolate and identify 3-Methyl-2-hexenoic acid and other volatile compounds from human sweat samples.

Principle: This protocol utilizes headspace solid-phase microextraction (HS-SPME) to capture volatile and semi-volatile compounds from a sample, followed by separation and identification using gas chromatography-mass spectrometry (GC-MS). This method is sensitive and requires minimal sample preparation.

Methodology:

-

Sample Collection:

-

Collect axillary sweat from subjects using sterile cotton pads held in the underarm for a specified period (e.g., 24 hours).

-

Place the pads immediately into sterile glass vials and seal with airtight caps. Store at -80°C until analysis.

-

-

Liberation of Volatiles (Simulating Microbial Action):

-

Rationale: To analyze the odorous compounds, they must be released from their non-volatile precursors, mimicking the action of skin microbiota.

-

Transfer the cotton pad to a 20 mL headspace vial.

-

Add 5 mL of a sterile buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

To mimic microbial hydrolysis, either incubate the sample with a culture of axillary Corynebacterium or perform a chemical hydrolysis by adjusting the pH to alkaline conditions (e.g., with NaOH) and gently heating.[5]

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Rationale: SPME provides a solvent-free method to concentrate volatile analytes from the headspace above the sample onto a coated fiber.

-

Place the sealed vial in a heating block or water bath set to a controlled temperature (e.g., 60°C) to increase the volatility of the analytes.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a fixed time (e.g., 30 minutes) with gentle agitation.

-

Retract the fiber into its needle sheath.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Rationale: GC separates the complex mixture of volatiles based on their boiling points and polarity, while MS fragments and identifies each compound based on its unique mass spectrum.

-

Immediately insert the SPME fiber into the heated injection port of the GC-MS system. The high temperature desorbs the trapped analytes from the fiber onto the GC column.

-

Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the compounds.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

-

-

Data Analysis:

-

Identify compounds by comparing their retention times and mass spectra to those of authentic chemical standards (e.g., a standard of (E)-3-Methyl-2-hexenoic acid).

-

Further confirm identities by matching mass spectra against a reference library (e.g., NIST/Wiley).

-

References

- 1. This compound, 28897-58-7 [thegoodscentscompany.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. Cross-adaptation of sweaty-smelling 3-methyl-2-hexenoic acid by a structurally-similar, pleasant-smelling odorant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Biosynthesis of Lipids II – Lipid metabolism [ebooks.inflibnet.ac.in]

- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

comprehensive literature review on 2-Methyl-2-hexenoic acid

An In-depth Technical Guide to 2-Methyl-2-hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of this compound (CAS No: 28897-58-7), a branched-chain unsaturated carboxylic acid. It details the compound's chemical and physical properties, plausible synthetic routes, spectroscopic characterization, chemical reactivity, and known applications, with a primary focus on the fragrance industry. Safety and toxicological data are also reviewed, alongside established analytical methodologies for its characterization and quantification. This document is intended to serve as a foundational resource for professionals engaged in fine chemical synthesis, fragrance development, and related fields of chemical research.

Introduction

This compound is an organic compound classified as a medium-chain fatty acid.[1] Its structure, featuring a carboxylic acid functional group and an α,β-unsaturated double bond with a methyl substituent, makes it a subject of interest both for its distinct organoleptic properties and as a versatile intermediate in organic synthesis. While not a household name, this molecule holds a niche but significant role in specific industrial applications, most notably in the formulation of fragrances.[2] This guide synthesizes available technical data to provide a detailed overview of its chemistry and utility.

Chemical and Physical Properties

This compound is typically a colorless liquid under standard conditions.[2] Its most notable characteristic is its odor, which is described as a combination of fruity and cheesy notes.[2] This unique scent profile is the primary driver of its commercial use. Key physical and chemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2E)-2-methylhex-2-enoic acid | [1] |

| CAS Number | 28897-58-7 | [1][2] |

| Molecular Formula | C₇H₁₂O₂ | [1][3][4] |

| Molecular Weight | 128.17 g/mol | [1][3][5] |

| Appearance | Colorless clear liquid (estimated) | [2] |

| Odor Profile | Fruity, cheesy | [2] |

| Boiling Point | 130 °C @ 20 mmHg | [2] |

| Specific Gravity | 0.957 - 0.967 @ 25 °C | [2] |

| Refractive Index | 1.456 - 1.466 @ 20 °C | [2] |

| Flash Point | 110 °C (230 °F) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Synthesis and Manufacturing

While specific industrial manufacturing protocols for this compound are proprietary, its structure lends itself to synthesis via well-established organic reactions. A highly plausible and efficient route is the Knoevenagel Condensation , specifically using the Doebner modification.[2][6] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine.[6]

For the synthesis of this compound, the logical precursors would be butanal and 2-bromopropanoic acid in a Reformatsky-type reaction, or more classically, butanal and malonic acid via a Knoevenagel-Doebner condensation. The latter is a direct and widely used method for creating α,β-unsaturated acids.

Proposed Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is a representative, field-proven method for this class of compounds. The causality behind the choice of reagents is as follows:

-

Butanal: Provides the four-carbon chain that forms the backbone of the hexenoic acid.

-

Ethyl 2-cyano-2-methylacetate (or similar active methylene compound): This reactant provides the C2 carbon, the C2-methyl group, and the eventual carboxylic acid. The cyano and ester groups activate the methylene proton, making it acidic enough to be removed by a mild base, initiating the condensation.

-

Piperidine/Pyridine (Base Catalyst): A weak base is crucial. A strong base like NaOH would cause the butanal to self-condense (an aldol condensation) rather than react with the active methylene compound.[6] Piperidine or pyridine catalyzes the reaction by facilitating the formation of the enolate nucleophile.

-

Saponification (e.g., KOH) and Decarboxylation: The initial product is an ester. Saponification (hydrolysis of the ester) followed by acidification yields a dicarboxylic acid intermediate which, upon heating, decarboxylates to yield the final α,β-unsaturated product.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add butanal (1.0 eq) and ethyl 2-cyano-2-methylacetate (1.1 eq) in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Condensation: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in a Dean-Stark trap or by TLC/GC analysis.

-

Hydrolysis (Saponification): Once the condensation is complete, cool the reaction mixture. Add an aqueous solution of potassium hydroxide (KOH, e.g., 3.0 eq) and heat to reflux to hydrolyze both the ester and the nitrile.

-

Workup and Acidification: After cooling, transfer the mixture to a separatory funnel. Wash with a non-polar solvent like ether to remove any unreacted starting materials. Carefully acidify the aqueous layer with cold hydrochloric acid (HCl) until the pH is ~1-2. This will protonate the carboxylate and cause the product to precipitate or form an oil.

-

Isolation and Purification: Extract the product from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

Caption: Proposed Knoevenagel-Doebner synthesis workflow.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |

| ¹H NMR | -COOH | δ 10-12 ppm (broad singlet) |

| Vinylic CH | δ ~6.5-7.0 ppm (triplet of quartets) | |

| Allylic CH ₂ | δ ~2.2 ppm (quartet) | |

| C=C-CH ₃ | δ ~1.8 ppm (doublet) | |

| Alkyl CH ₂ | δ ~1.5 ppm (sextet) | |

| Terminal CH ₃ | δ ~0.9 ppm (triplet) | |

| ¹³C NMR | C =O | δ ~170-175 ppm |

| C =CH | δ ~130-140 ppm | |

| C=C H | δ ~125-135 ppm | |

| Other sp³ Carbons | δ ~10-40 ppm | |

| IR Spectroscopy | O-H stretch (acid) | 3300-2500 cm⁻¹ (very broad) |

| C=O stretch (acid) | ~1710 cm⁻¹ (strong) | |

| C=C stretch | ~1650 cm⁻¹ (medium) | |

| C-H stretches | ~2960, 2870 cm⁻¹ | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z 128 |

| Key Fragments | m/z 113 ([M-CH₃]⁺), 99 ([M-C₂H₅]⁺), 83, 55 |

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the α,β-unsaturated alkene.

-

Carboxylic Acid Reactions: The carboxyl group can undergo typical reactions such as esterification (with an alcohol under acidic conditions), reduction to an alcohol (using strong reducing agents like LiAlH₄), and conversion to an acid chloride (using thionyl chloride, SOCl₂).

-

Alkene Reactions: The carbon-carbon double bond can be hydrogenated to yield the saturated 2-methylhexanoic acid, typically using a catalyst like palladium on carbon (Pd/C) and H₂ gas. It can also undergo electrophilic addition reactions, although the electron-withdrawing nature of the adjacent carboxyl group deactivates it compared to a simple alkene.

Caption: Key chemical reactions of this compound.

Applications

The predominant application of this compound is as a fragrance ingredient .[2] Its characteristic fruity and cheesy aroma makes it a valuable component in the formulation of complex scents, particularly for creating sour or cheesy fruit-type fragrances.[2] The recommended usage level in fragrance concentrates is up to 0.5%.[2]

Beyond fragrances, its structure as a functionalized carboxylic acid makes it a potential building block or intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.

Biological Activity and Toxicology

From a safety perspective, this compound is classified as a corrosive substance. According to the Globally Harmonized System (GHS), it causes severe skin burns and eye damage.[1] Standard precautions for handling corrosive materials, including the use of personal protective equipment such as gloves and eye protection, are mandatory.[3]

Toxicological data for the compound itself is not extensively published in peer-reviewed literature, with most information available through supplier safety data sheets. It is important to distinguish this compound from its isomer, trans-3-Methyl-2-hexenoic acid, which has been studied, albeit with some controversy, in the context of human body odor and historical research related to schizophrenia.[8] This association does not apply to this compound.

Analytical Methods

The analysis of this compound, like other short-chain fatty acids, typically employs chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both identification and quantification. However, due to the polarity of the carboxylic acid group, direct analysis can lead to poor peak shape (tailing).[9] Therefore, derivatization is highly recommended to convert the acid into a more volatile and less polar ester (e.g., a methyl or silyl ester).[9][10] This improves chromatographic performance, sensitivity, and reproducibility.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is also a suitable method and does not require derivatization. A reversed-phase column, such as a C18, is commonly used.[9] The mobile phase typically consists of an acidified aqueous solution and an organic solvent like acetonitrile.[11][12]

Caption: General analytical workflow for this compound.

Conclusion

This compound is a specialty chemical with a well-defined role in the fragrance industry, valued for its unique fruity-cheesy aroma. Its synthesis can be achieved through established organic chemistry reactions like the Knoevenagel condensation. While its reactivity is predictable based on its functional groups, detailed studies on its biological activity beyond acute hazard classification are limited. The analytical methods for its detection are robust, though they often require a derivatization step for GC-based approaches. This guide provides a solid foundation for researchers and developers working with this compound, highlighting its key characteristics and practical considerations.

References

- 1. Synthesis of (E)-α,β-unsaturated carboxylic esters derivatives from cyanoacetic acid via promiscuous enzyme-promoted cascade esterification/Knoevenagel reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Knoevenagel Condensation [organic-chemistry.org]

- 3. [PDF] A green synthesis of α,β-unsaturated carbonyl compounds from glyceraldehyde acetonide | Semantic Scholar [semanticscholar.org]

- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. 2-Hexenoic acid, 2-methyl- | C7H12O2 | CID 5282650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. isom.ca [isom.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of 2-Hexenoic acid, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. 2-Hexenoic acid, methyl ester | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 2-Methyl-2-hexenoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-hexenoic acid, a branched-chain unsaturated fatty acid. Delving into its historical context, this document elucidates the probable early synthetic routes, such as the Reformatsky reaction, that would have led to its discovery. While a definitive first synthesis remains historically ambiguous, the guide constructs a logical narrative of its emergence from the broader exploration of α,β-unsaturated carboxylic acids. Detailed modern synthetic protocols, characterization data, and an exploration of its known and potential biological activities are presented to equip researchers with the foundational knowledge required for its application in fragrance science and potential therapeutic development.

Introduction and Physicochemical Properties

This compound, with the CAS number 28897-58-7, is a colorless liquid characterized by a distinct cheesy and fruity odor. This organoleptic property has defined its primary commercial application in the fragrance and flavor industry. As a medium-chain fatty acid, it possesses a unique molecular architecture that influences its physical and chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 128.17 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | Not explicitly available | |

| Solubility | Soluble in organic solvents | |

| IUPAC Name | (2E)-2-methylhex-2-enoic acid | --INVALID-LINK--[1] |

Historical Background and Discovery

While a singular, celebrated discovery of this compound is not prominent in the historical chemical literature, its synthesis and characterization can be contextualized within the broader advancements in organic synthesis during the late 19th and early 20th centuries. The exploration of α,β-unsaturated carboxylic acids was a fertile ground for chemists of this era.

A significant historical parallel can be drawn with its isomer, trans-3-methyl-2-hexenoic acid. This related compound was identified in 1969 as a component responsible for the "back ward odor" in some psychiatric patients, a discovery that spurred further investigation into the metabolism of branched-chain fatty acids in humans.[2][3] Although later studies questioned its direct link to schizophrenia, this historical episode highlighted the presence and potential biological relevance of such molecules.

The most probable early synthetic route to this compound would have been the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887.[4][5][6] This reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester, which can then be dehydrated to the corresponding α,β-unsaturated ester and subsequently hydrolyzed to the acid.

Synthetic Methodologies

The synthesis of this compound can be approached through several routes, with the Reformatsky reaction being a classic and instructive example. Modern methods often employ variations of aldol condensation followed by oxidation.

Classical Synthesis: The Reformatsky Reaction

The Reformatsky reaction provides a robust method for the formation of the carbon-carbon bond necessary for the synthesis of this compound. The key steps involve the formation of an organozinc intermediate from an α-bromo ester, which then acts as a nucleophile.

Caption: Generalized workflow of the Reformatsky reaction for the synthesis of this compound.

Experimental Protocol: Synthesis via Reformatsky Reaction (Adapted from a similar procedure) [7]

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add zinc dust (1.2 eq). Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in dry benzene or THF until the color disappears.

-

Reaction Initiation: Add a small portion of a solution of ethyl α-bromopropionate (1.1 eq) and butanal (1.0 eq) in dry benzene to the activated zinc. Gentle warming may be necessary to initiate the reaction, which is indicated by the onset of an exothermic reaction.

-

Addition of Reactants: Once the reaction has started, add the remaining solution of ethyl α-bromopropionate and butanal dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion and Work-up: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction. Cool the reaction mixture to room temperature and then in an ice bath.

-

Hydrolysis: Carefully hydrolyze the reaction mixture by the slow addition of dilute sulfuric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification of Intermediate: Remove the solvent under reduced pressure. The resulting crude β-hydroxy ester can be purified by vacuum distillation.

-

Dehydration: Dehydrate the purified β-hydroxy ester by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or by distillation over iodine to yield ethyl 2-methyl-2-hexenoate.

-

Saponification: Hydrolyze the resulting unsaturated ester to this compound by refluxing with an excess of aqueous sodium hydroxide, followed by acidification with a mineral acid.

-

Final Purification: Extract the final product with a suitable organic solvent, dry, and purify by vacuum distillation.

Modern Synthetic Approach: Aldol Condensation and Oxidation

A more contemporary and often higher-yielding approach involves the aldol condensation of propanal followed by oxidation of the resulting α,β-unsaturated aldehyde.

Caption: A modern synthetic route to a related compound, 2-methyl-2-pentenoic acid, via aldol condensation and oxidation. A similar principle applies to the synthesis of this compound starting with butanal.

Experimental Protocol: Aldol Condensation and Oxidation (Adapted from a patent for a similar compound) [8][9]

-

Aldol Condensation: To a stirred solution of butanal (2.0 eq) in a suitable solvent (e.g., water or an alcohol), add a catalytic amount of a base (e.g., sodium hydroxide). Control the temperature to maintain a gentle reaction. After the reaction is complete, neutralize the catalyst and isolate the intermediate, 2-methyl-2-hexenal.

-

Oxidation: In a separate vessel, prepare a solution of an oxidizing agent such as sodium chlorite (NaClO₂) and a phosphate buffer. Add the crude 2-methyl-2-hexenal to this solution, followed by the slow addition of a solution of hydrogen peroxide. Maintain the temperature of the reaction mixture.

-

Work-up and Purification: After the oxidation is complete, quench any remaining oxidizing agent. Acidify the reaction mixture and extract the this compound with an organic solvent. Wash the organic layer, dry it, and purify the final product by vacuum distillation.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the vinylic proton, the methyl group attached to the double bond, the allylic methylene protons, the subsequent methylene protons, and the terminal methyl group. The carboxylic acid proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the carboxylic carbon, the two sp² carbons of the double bond, and the sp³ carbons of the alkyl chain and the methyl group. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and a C=C stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (128.17 g/mol ) and characteristic fragmentation patterns.[1] |

Biological Activity and Potential Applications

The biological activity of this compound is not extensively studied; however, inferences can be drawn from the broader class of branched-chain and unsaturated fatty acids.

General Biological Roles of Related Fatty Acids

Branched-chain fatty acids (BCFAs) are known to play a role in maintaining cell membrane fluidity in some microorganisms. They are also being investigated for their potential in modulating immune responses and their anti-cancer properties.[10][11] Unsaturated fatty acids, in general, are crucial for various physiological processes and can influence inflammatory pathways.[10]

Potential for Bioactivity of this compound

As an α,β-unsaturated carboxylic acid, this compound has the potential to act as a Michael acceptor. This reactivity could lead to covalent interactions with biological nucleophiles, such as cysteine residues in proteins. While no specific studies on this compound have been identified, research on other α,β-unsaturated carboxylic acids has shown that they can undergo bioactivation, for instance, through acyl glucuronidation, which can enhance their reactivity towards thiols like glutathione.